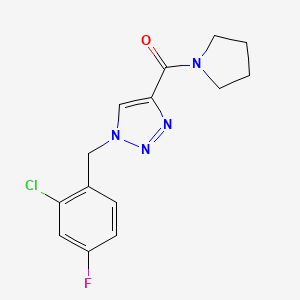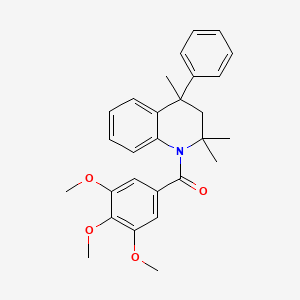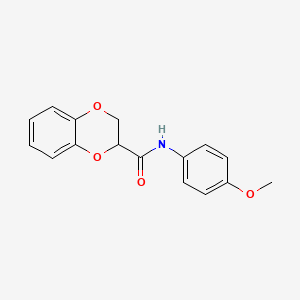![molecular formula C24H20Cl2O6 B5208673 Bis[2-(4-chlorophenyl)-2-oxoethyl] cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B5208673.png)
Bis[2-(4-chlorophenyl)-2-oxoethyl] cyclohex-4-ene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[2-(4-chlorophenyl)-2-oxoethyl] cyclohex-4-ene-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a cyclohexene ring and two 4-chlorophenyl groups attached to oxoethyl chains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(4-chlorophenyl)-2-oxoethyl] cyclohex-4-ene-1,2-dicarboxylate typically involves the reaction of cyclohex-4-ene-1,2-dicarboxylic acid with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain a high-purity product.
化学反応の分析
Types of Reactions
Bis[2-(4-chlorophenyl)-2-oxoethyl] cyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bis[2-(4-chlorophenyl)-2-oxoethyl] cyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of Bis[2-(4-chlorophenyl)-2-oxoethyl] cyclohex-4-ene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
- Bis(oxiran-2-ylmethyl) cyclohex-4-ene-1,2-dicarboxylate
- Bis{2-[2-(methacryloyloxy)ethoxy]ethyl} 4-cyclohexene-1,2-dicarboxylate
Uniqueness
Bis[2-(4-chlorophenyl)-2-oxoethyl] cyclohex-4-ene-1,2-dicarboxylate is unique due to the presence of 4-chlorophenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
bis[2-(4-chlorophenyl)-2-oxoethyl] cyclohex-4-ene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2O6/c25-17-9-5-15(6-10-17)21(27)13-31-23(29)19-3-1-2-4-20(19)24(30)32-14-22(28)16-7-11-18(26)12-8-16/h1-2,5-12,19-20H,3-4,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNOPUPNFVVPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(2-Adamantyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one;dihydrochloride](/img/structure/B5208596.png)

![N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5208604.png)
![(1S*,5R*)-1,3,3-trimethyl-6-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5208605.png)


![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5208635.png)




![[4-[(4-Butoxyphenyl)iminomethyl]-3-hydroxyphenyl] 4-octoxybenzoate](/img/structure/B5208681.png)

![2-{3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5208694.png)
